N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
CAS No.: 932301-03-6
Cat. No.: VC7078313
Molecular Formula: C19H16ClN3O2S
Molecular Weight: 385.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932301-03-6 |
|---|---|
| Molecular Formula | C19H16ClN3O2S |
| Molecular Weight | 385.87 |
| IUPAC Name | N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H16ClN3O2S/c1-13-3-2-4-16(11-13)23-10-9-21-18(19(23)25)26-12-17(24)22-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,22,24) |
| Standard InChI Key | HYPKDDJMBDDZQI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of acetamides and incorporates a pyrazine ring system, which is known for its biological activity in various pharmaceutical applications. This compound is identified by its CAS number 932301-03-6 and has a molecular formula of C19H16ClN3O2S.
Synthesis and Preparation
The synthesis of N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. These may include the formation of the pyrazine ring, introduction of the sulfanyl group, and attachment of the 4-chlorophenyl and 3-methylphenyl moieties. Specific synthesis protocols are not detailed in the provided sources but generally involve standard organic chemistry techniques such as condensation reactions and nucleophilic substitutions.
Biological Activity and Applications
While specific biological activity data for this compound are not available in the search results, compounds with similar structures often exhibit potential as pharmaceutical agents. The pyrazine ring system is known for its role in various biologically active molecules, including those with anticancer, antibacterial, and antiviral properties. The presence of a sulfanyl group may enhance its ability to interact with biological targets.
Research Findings and Future Directions
Research on compounds like N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is ongoing, with a focus on exploring their pharmacological potential. Future studies may involve in vitro and in vivo testing to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume